Synthesis Yield Advantage Over All Six Dichlorophenyl Isocyanate Isomers
When preparing dichlorophenyl isocyanates via the triphosgene route from the corresponding dichloroanilines, the 3,4-isomer demonstrates the highest isolated yield. The synthesis of six dichlorophenyl isocyanate isomers under identical conditions showed that 3,4-dichlorophenyl isocyanate is obtained in 85.1% yield, which is the maximum among all dichloro-isomers tested [1]. This yield is 13.7 percentage points higher than the lowest-yielding isomer (2,6-dichlorophenyl isocyanate) and quantifiably superior to other commercially available isomers.
| Evidence Dimension | Isolated yield in isocyanate synthesis |
|---|---|
| Target Compound Data | 85.1% yield |
| Comparator Or Baseline | 3,5-dichlorophenyl isocyanate (84.3%); 2,4-dichlorophenyl isocyanate (83.9%); 2,5-dichlorophenyl isocyanate (81.5%); 2,3-dichlorophenyl isocyanate (80.6%); 2,6-dichlorophenyl isocyanate (71.4%) |
| Quantified Difference | 0.8 percentage points higher than 3,5-isomer; 13.7 percentage points higher than 2,6-isomer |
| Conditions | Synthesis from dichloroaniline using triphosgene under identical reaction conditions |
Why This Matters
Higher synthetic yield directly reduces raw material costs and purification burden in large-scale manufacturing, making 3,4-dichlorophenyl isocyanate the most cost-effective choice among dichloro-isomers for industrial procurement.
- [1] Synthesis and simulation of dichlorophenyl isocyanate. (2011). CNKI Journal. Yield order: 3,4- (85.1%) > 3,5- (84.3%) > 2,4- (83.9%) > 2,5- (81.5%) > 2,3- (80.6%) > 2,6- (71.4%). View Source
